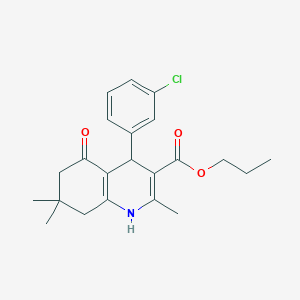
1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine, also known as FMePPP, is a compound that has been studied for its potential applications in scientific research.
Mecanismo De Acción
1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine acts as a selective dopamine D3 receptor antagonist, which means that it blocks the activity of these receptors in the brain. Dopamine D3 receptors are involved in the regulation of dopamine signaling, which is important for a variety of physiological processes, including movement, motivation, and reward. By blocking dopamine D3 receptors, 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine may have therapeutic potential for the treatment of disorders related to dopamine signaling.
Biochemical and Physiological Effects
Studies have shown that 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine can decrease the release of dopamine in the brain, which is consistent with its mechanism of action as a dopamine D3 receptor antagonist. Additionally, 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine has been shown to decrease the activity of certain brain regions that are involved in reward processing, which may be relevant to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine in lab experiments is its high selectivity for dopamine D3 receptors, which allows for more precise manipulation of dopamine signaling in the brain. However, one limitation of 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine is that it has a relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine. One potential avenue of research is to investigate its therapeutic potential for the treatment of drug addiction and other disorders related to dopamine signaling. Additionally, further studies are needed to better understand the mechanisms underlying the biochemical and physiological effects of 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine. Finally, research on the synthesis of 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine and related compounds may lead to the development of new tools for studying dopamine signaling in the brain.
Métodos De Síntesis
The synthesis of 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine involves the reaction of 1,4-bis(3-chloropropyl)piperazine with furfural in the presence of sodium methoxide. The resulting intermediate is then reacted with morpholine and acetic anhydride to yield 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine. This synthesis method has been reported in various scientific journals and has been demonstrated to produce high yields of 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine.
Aplicaciones Científicas De Investigación
1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective dopamine D3 receptor antagonist, which may be useful in the treatment of drug addiction and other disorders related to dopamine signaling. Additionally, 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine has been shown to have potential as a tool for studying the role of dopamine D3 receptors in the brain.
Propiedades
IUPAC Name |
[1-[1-(furan-3-ylmethyl)piperidin-4-yl]piperidin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c24-20(23-10-13-25-14-11-23)18-1-8-22(9-2-18)19-3-6-21(7-4-19)15-17-5-12-26-16-17/h5,12,16,18-19H,1-4,6-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFNAUWMUUKQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C3CCN(CC3)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(3-Furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(1-cyclopenten-1-yl)-N-formyl-3-methyl-N-(3-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4958742.png)
![4-bromo-2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4958746.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4958751.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B4958758.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine](/img/structure/B4958776.png)


![2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4958792.png)
![N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B4958801.png)


![N-[2-(2-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4958832.png)
![N-[2-(diethylamino)ethyl]-2-{4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetamide](/img/structure/B4958841.png)
